5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 122180-36-3
VCID: VC17325151
InChI: InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
SMILES:
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione

CAS No.: 122180-36-3

Cat. No.: VC17325151

Molecular Formula: C17H12N2O2S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione - 122180-36-3

Specification

CAS No. 122180-36-3
Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
IUPAC Name 5,5-diphenylimidazo[2,1-b][1,3]thiazole-3,6-dione
Standard InChI InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Standard InChI Key FPCIFLNSCFRLTP-UHFFFAOYSA-N
Canonical SMILES C1C(=O)N2C(=NC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)S1

Introduction

Structural and Chemical Identity

Core Framework and Substituent Effects

The compound belongs to the imidazo[2,1-b]thiazole family, a bicyclic system comprising fused imidazole and thiazole rings. The 5,5-diphenyl substitution introduces steric bulk and modulates electron density, potentially enhancing membrane permeability and target binding affinity compared to simpler thiazole derivatives . The 3,6-dione groups contribute to hydrogen-bonding interactions, a feature observed in bioactive thiazolidinediones such as the antidiabetic drug rosiglitazone .

Table 1: Key Structural Features and Hypothesized Roles

PositionSubstituentRole in Bioactivity
5Phenyl groupsLipophilicity enhancement, π-π stacking
3,6Dione moietiesHydrogen bonding, metal coordination
Fused ring systemImidazo[2,1-b]thiazoleRigidity, conjugation stability

Synthetic Methodologies

Retrosynthetic Analysis

While no explicit synthesis of 5,5-diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is documented, analogous routes for imidazo[2,1-b]thiazoles suggest a multistep approach:

  • Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones .

  • Imidazole annulation: Cyclization via TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions .

  • Dione introduction: Oxidation or Knoevenagel condensation with diketone precursors .

Experimental Considerations

A plausible pathway involves:

  • Synthesis of 5-phenylthiazole-2-amine from benzaldehyde and thiourea.

  • TosMIC-mediated cyclization to form the imidazo[2,1-b]thiazole core.

  • Double Mannich reaction with formaldehyde and secondary amines, followed by oxidation to install dione groups .

Reaction Scheme

Thiazole intermediate+TosMICK2CO3Imidazo[2,1-b]thiazoleOxidationDione derivative\text{Thiazole intermediate} + \text{TosMIC} \xrightarrow{\text{K}_2\text{CO}_3} \text{Imidazo[2,1-b]thiazole} \xrightarrow{\text{Oxidation}} \text{Dione derivative}

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

  • Phenyl groups: Para-substituted electron-donating groups (e.g., OCH3) enhance cytotoxicity (IC50: 10–30 µM) .

  • Dione configuration: Planar orientation optimizes hydrogen bonding with kinase ATP pockets .

Table 2: Comparative Activity of Thiazole-Dione Derivatives

CompoundTarget Cell LineIC50 (µM)Key Substituent
Thiazole-pyrimidine 34A375 melanoma0.009Cl at R-position
Oridonin derivative 18MCF-7/ADR0.2Thiazole-fused A-ring
Hypothesized 5,5-diphenylHeLa (projected)<105,5-diphenyl

Computational and Mechanistic Insights

Molecular Docking Studies

Although specific data for 5,5-diphenylimidazo[2,1-b]thiazole-3,6-dione are unavailable, analogous compounds show:

  • Strong binding to tubulin’s colchicine site (ΔG: −9.2 kcal/mol) .

  • Inhibition of COX-2 via hydrogen bonds with Arg120 and Tyr355 .

ADMET Predictions

  • Lipophilicity: LogP ≈ 3.1 (optimal for blood-brain barrier penetration).

  • Metabolic stability: Susceptible to CYP3A4-mediated oxidation at the dione moiety .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields (<40%) in TosMIC-mediated cyclizations .

  • Regioselectivity issues during dione installation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator